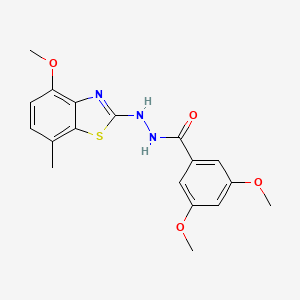

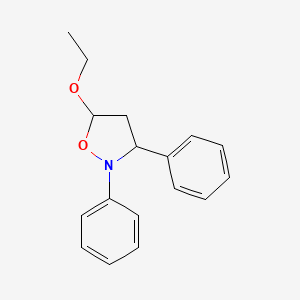

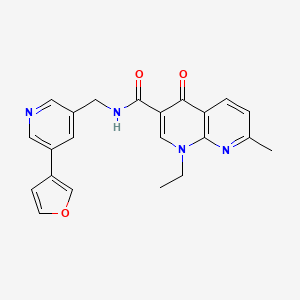

![molecular formula C18H15ClN2OS B3016750 4-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 313499-83-1](/img/structure/B3016750.png)

4-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide" is a derivative of thiazole, which is a five-membered heterocyclic compound containing both sulfur and nitrogen within the ring structure. Thiazole derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, antidiabetic, and anti-inflammatory properties . The presence of chloro and benzamide groups in the compound suggests potential for bioactivity, which could be explored for various pharmaceutical applications.

Synthesis Analysis

The synthesis of thiazole derivatives often involves the construction of the thiazole ring followed by functionalization at various positions on the ring. For instance, the synthesis of related compounds has been reported using efficient methodologies that exploit the reactivity of functional groups to construct new heterocycles hybrid with the thiadiazole moiety . Another approach involves the use of benzoyl chloride and hydrazine to synthesize substituted benzohydrazides, which are then further modified to obtain the desired thiazole derivatives . These methods typically yield a variety of compounds with different substituents, which can be structurally characterized using techniques such as IR, NMR, and mass spectrometry.

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be characterized by spectroscopic methods, and their solid-state structures can be analyzed through X-ray crystallography, Hirshfeld surface analysis, and DFT calculations . These analyses reveal the presence of intermolecular interactions such as hydrogen bonding, C–H⋯O, and C–H⋯π contacts, which can influence the stability and properties of the compounds. The molecular docking studies can also be performed to predict the binding affinity of these compounds to biological targets, such as enzymes, which is crucial for understanding their potential as bioactive molecules .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including substitution reactions where the chlorine atom can be replaced by different nucleophiles . These reactions can be used to introduce additional functional groups into the thiazole ring, thereby modifying the compound's chemical properties and biological activity. The reactivity of the thiazole derivatives can be exploited to synthesize novel compounds with potential applications in various fields, including pharmaceuticals and materials science.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the thiazole ring. Electron-donating groups tend to enhance the antimicrobial activity of these compounds, while electron-withdrawing groups may have a lesser effect . The physical properties can be determined experimentally, and the chemical reactivity can be assessed through computational studies, which help in predicting the behavior of these compounds under different conditions.

Applications De Recherche Scientifique

Anticancer Activity

A significant application of derivatives of 4-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide is in anticancer research. For instance, a study by Ravinaik et al. (2021) designed and synthesized a series of substituted benzamides, which showed moderate to excellent anticancer activity against various cancer cell lines. Similarly, Yılmaz et al. (2015) synthesized derivatives demonstrating proapoptotic activity, particularly effective against melanoma cell lines.

Antimicrobial and Antifungal Properties

Another important area is the development of antimicrobial and antifungal agents. A study by Chawla (2016) highlighted the synthesis of thiazole derivatives with good antimicrobial activity. Moreover, Narayana et al. (2004) focused on synthesizing compounds for potential antifungal applications.

Anti-Inflammatory and Analgesic Applications

The compound and its derivatives have also been explored for anti-inflammatory and analgesic properties. Kumar and Singh (2020) synthesized derivatives that showed significant anti-inflammatory and analgesic activities, with some compounds being more active than reference drugs.

Corrosion Inhibition

In a more industrial context, Yadav et al. (2015) explored the use of thiazole derivatives as corrosion inhibitors for oil-well tubular steel, demonstrating that these compounds can be effective in protecting metal surfaces.

Anticonvulsant Properties

The compound has also been studied for its potential in treating epilepsy. Afolabi et al. (2012) synthesized benzamide derivatives and found them to offer partial protection against seizures in experimental models.

Propriétés

IUPAC Name |

4-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2OS/c1-11-3-8-15(12(2)9-11)16-10-23-18(20-16)21-17(22)13-4-6-14(19)7-5-13/h3-10H,1-2H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLUNIJPSDPAIJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

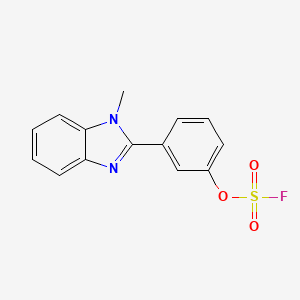

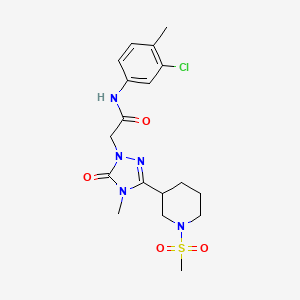

![methyl 3-[1-benzyl-4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)piperidin-3-yl]propanoate](/img/structure/B3016671.png)

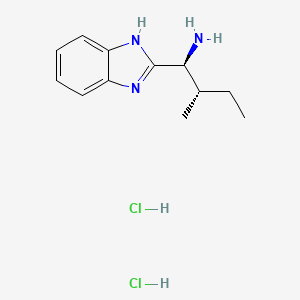

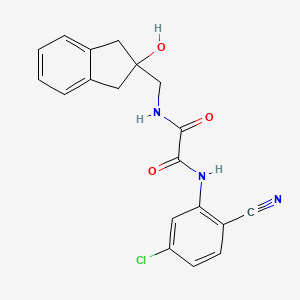

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide](/img/structure/B3016681.png)

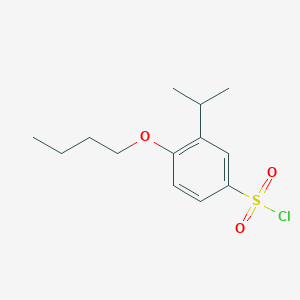

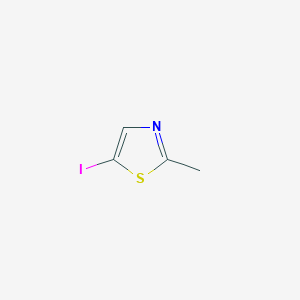

![2-(cyanomethyl)-N-cyclohexyl-1,5-dioxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3016685.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-(2-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide](/img/structure/B3016686.png)

![5,6-dimethyl-1-(3-methylbenzyl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3016687.png)